tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate

Overview

Description

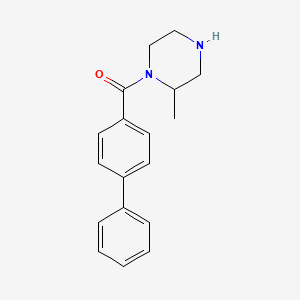

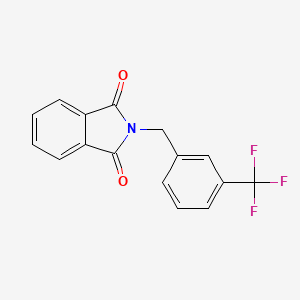

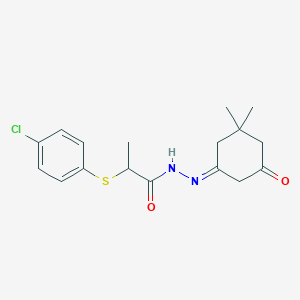

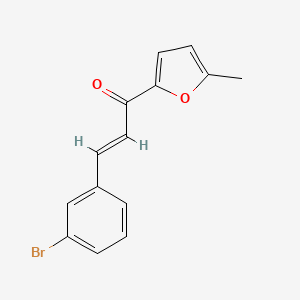

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3 . It is an N-substituted indoline derivative .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” were not found in the search results, indoline derivatives are generally prepared via alkylation reactions catalyzed by Pd . They can also be prepared via cycloaddition approaches .Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Indoline derivatives, such as “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate”, can be used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . They can also be used in the preparation of allyl- and arylindolines , and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . Its molecular weight is 263.33 .Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, including “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation of Aryl Alkyl Amines

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .

Preparation of Allyl- and Arylindolines

This compound can also be used as a reactant in the preparation of allyl- and arylindolines .

Modular Indole Synthesis

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” can be used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Synthesis of Natural Prenyl Indole Derivatives

The intermediate products involved in the synthesis scheme of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Safety and Hazards

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It’s known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd .

Biochemical Pathways

The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . It’s also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Result of Action

It’s known to be a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines .

properties

IUPAC Name |

tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRNYWVLNXBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)